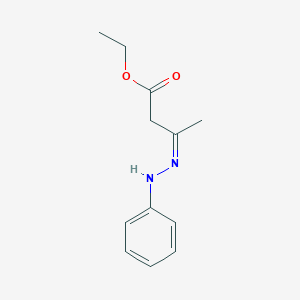
1-Bromo-2-chloro-3-(methylsulfanyl)-4-(trifluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-2-chloro-3-(methylsulfanyl)-4-(trifluoromethoxy)benzene is an organic compound with a complex structure that includes bromine, chlorine, sulfur, and fluorine atoms attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-chloro-3-(methylsulfanyl)-4-(trifluoromethoxy)benzene typically involves multiple steps, starting with the functionalization of a benzene ringThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process and minimize waste .
化学反応の分析
Types of Reactions
1-Bromo-2-chloro-3-(methylsulfanyl)-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone, while reduction reactions can modify the trifluoromethoxy group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation can produce sulfoxides or sulfones .
科学的研究の応用
1-Bromo-2-chloro-3-(methylsulfanyl)-4-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Bromo-2-chloro-3-(methylsulfanyl)-4-(trifluoromethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but typically include signal transduction and metabolic processes.
類似化合物との比較
Similar Compounds
1-Bromo-3-chloro-2-fluorobenzene: Similar in structure but lacks the methylsulfanyl and trifluoromethoxy groups.
1-Bromo-2-chloro-3-(methylsulfonyl)-5-(trifluoromethoxy)benzene: Similar but with a sulfonyl group instead of a sulfanyl group.
Uniqueness
1-Bromo-2-chloro-3-(methylsulfanyl)-4-(trifluoromethoxy)benzene is unique due to the presence of both the methylsulfanyl and trifluoromethoxy groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
特性
分子式 |
C8H5BrClF3OS |
|---|---|
分子量 |
321.54 g/mol |
IUPAC名 |
1-bromo-2-chloro-3-methylsulfanyl-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H5BrClF3OS/c1-15-7-5(14-8(11,12)13)3-2-4(9)6(7)10/h2-3H,1H3 |
InChIキー |
XIFPIBSRWFEYQF-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C=CC(=C1Cl)Br)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Fluoro-1-phenyl-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097197.png)

![3-[(2-Ethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14097215.png)
![[(1R,2S,6R,9R,10R,11R,12S,14R,15R)-14-acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-2-methylbut-2-enoate](/img/structure/B14097223.png)
![methyl (2S)-3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B14097228.png)
![1-(7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide](/img/structure/B14097234.png)




![2-(3,4-dimethylphenyl)-5-{3-[4-(2-methylphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14097250.png)
![4-chloro-5-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyridazin-3-ol](/img/structure/B14097259.png)
![6-Chloro-4-(4-methoxyphenyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14097261.png)
![2-Ethyl-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097262.png)
